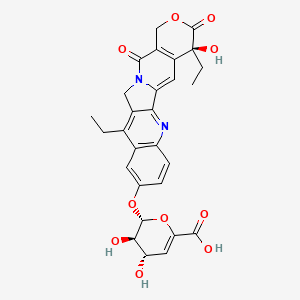

SN-38 4-Deoxy-glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H26N2O10 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

(2R,3R,4S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1 |

InChI Key |

KMHNKMBQOGMTMU-NZIYMESCSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C=C(O6)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling SN-38 4-Deoxy-glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and context of SN-38 4-Deoxy-glucuronide. Given that this compound is primarily known as a byproduct in the synthesis of the major SN-38 metabolite, SN-38 glucuronide (SN-38G), this document will also delve into the metabolic pathway of SN-38 and the analytical methods used for its related compounds.

Chemical Identity and Structure

This compound is recognized as an impurity that can arise during the chemical synthesis of SN-38 glucuronide. Its structural distinction lies in the absence of a hydroxyl group at the 4-position of the glucuronic acid moiety.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₂₈H₂₆N₂O₁₀[1] |

| Molecular Weight | 550.51 g/mol [1] |

| Alternate CAS Number | 1391052-70-2 (relative stereochemistry)[1] |

| InChI | InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1[1] |

| SMILES | CCC1=C2C(C(N3C2)=CC(--INVALID-LINK--(CC)C(OC4)=O)=C4C3=O)=NC5=CC=C(O[C@H]6--INVALID-LINK----INVALID-LINK--C=C(C(O)=O)O6)C=C51[1] |

Context of Formation: The Glucuronidation of SN-38

SN-38 is the potent, active metabolite of the anticancer drug irinotecan.[2] Its elimination from the body is primarily mediated by glucuronidation to form SN-38 glucuronide (SN-38G), a more water-soluble and less toxic compound that can be excreted.[2][3] This metabolic process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being the principal enzyme involved.[2]

The formation of this compound as a byproduct would occur during the chemical synthesis of SN-38G, likely due to incomplete hydroxylation of the glucuronic acid precursor or side reactions.

References

An In-depth Technical Guide to the Synthesis and Characterization of SN-38 4-Deoxy-glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of SN-38 4-Deoxy-glucuronide, a derivative of SN-38, the active metabolite of the anticancer drug irinotecan. While this compound is noted as a byproduct in the preparation of the primary metabolite, SN-38 Glucuronide, this document outlines a plausible synthetic pathway and expected characterization parameters for this compound.[1] This guide is intended to support researchers in the fields of medicinal chemistry, drug metabolism, and oncology.

Biological Context: The Metabolic Pathway of Irinotecan

Irinotecan (CPT-11) is a prodrug that requires bioactivation to exert its cytotoxic effects. In the liver, it is converted by carboxylesterases to the highly potent topoisomerase I inhibitor, SN-38.[2][3] SN-38 is approximately 100 to 1000 times more active than its parent compound, irinotecan.[2] The primary detoxification pathway for SN-38 is glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which conjugates a glucuronic acid moiety to the C10 hydroxyl group of SN-38, forming SN-38 glucuronide (SN-38G).[3][4] This process increases the water solubility of SN-38, facilitating its excretion.

Caption: Metabolic activation of Irinotecan to SN-38 and its subsequent detoxification.

Proposed Synthesis of this compound

A targeted synthesis of this compound can be envisioned through a multi-step process involving the protection of SN-38, preparation of a suitable 4-deoxy-glucuronic acid donor, glycosylation, and subsequent deprotection. The following workflow is a proposed route based on established glycosylation methodologies, such as the Koenigs-Knorr reaction, which is a well-established method for forming glycosidic bonds.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthesis. These are based on general organic chemistry principles and analogous reactions reported in the literature.

Step 1: Protection of SN-38 at the C20 Hydroxyl Group

To prevent unwanted side reactions during glycosylation, the tertiary alcohol at the C20 position of SN-38 should be protected. A silyl ether is a suitable protecting group.

-

Reaction: SN-38 is reacted with a protecting agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

-

Procedure:

-

Dissolve SN-38 (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add imidazole (2.5 equivalents) and TBDMS-Cl (1.5 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield C20-O-TBDMS-SN-38.

-

Step 2: Preparation of the 4-Deoxy-glucuronyl Donor

A suitable glycosyl donor, such as a protected 4-deoxy-glucuronyl bromide, needs to be synthesized. This can be achieved from a commercially available starting material like tri-O-acetyl-D-glucal. The synthesis would involve multiple steps, including the introduction of the carboxylic acid precursor at C6 and the formation of the glycosyl bromide at C1, with the C4 position remaining as a deoxy center.

Step 3: Glycosylation (Koenigs-Knorr Reaction)

The protected SN-38 is coupled with the 4-deoxy-glucuronyl donor.

-

Reaction: The C10 hydroxyl group of the protected SN-38 acts as the nucleophile, attacking the anomeric carbon of the glycosyl donor, which is activated by a silver salt promoter.

-

Procedure:

-

Dissolve the C20-protected SN-38 (1 equivalent) and the protected 4-deoxy-glucuronyl bromide donor (1.2 equivalents) in anhydrous DCM or toluene.

-

Add a silver salt promoter, such as silver carbonate or silver triflate (1.5 equivalents).

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield the fully protected this compound.

-

Step 4: Deprotection

The final step involves the removal of all protecting groups to yield the target compound.

-

Reaction: A two-step deprotection is likely necessary: removal of the silyl ether and then the ester protecting groups on the sugar moiety.

-

Procedure:

-

Silyl Ether Removal: Dissolve the protected product in tetrahydrofuran (THF) and treat with tetrabutylammonium fluoride (TBAF) at room temperature.

-

Ester Removal: After purification, dissolve the intermediate in a mixture of methanol and water, and saponify the esters using a base like lithium hydroxide.

-

Alternatively, if acid-labile protecting groups were used on the sugar, treatment with an acid such as trifluoroacetic acid (TFA) in DCM would be appropriate.

-

After deprotection, purify the final product, this compound, using high-performance liquid chromatography (HPLC).

-

Characterization of this compound

The characterization of the synthesized compound is crucial to confirm its identity and purity. The following tables summarize the known and expected properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1391052-70-2 | [1][5] |

| Molecular Formula | C₂₈H₂₆N₂O₁₀ | [1][5] |

| Molecular Weight | 550.51 g/mol | [1][5] |

| Appearance | Expected to be a solid, likely off-white to yellow | - |

| Solubility | Expected to have moderate aqueous solubility | - |

Expected Spectroscopic Data

The following data are hypothetical and represent the expected analytical results for the successful synthesis of this compound.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the protons of the SN-38 core structure. Signals for the glucuronide moiety, with the absence of a proton signal at the C4 position of the sugar ring. The anomeric proton signal would confirm the formation of the glycosidic bond, and its coupling constant would indicate the stereochemistry. |

| ¹³C NMR | Resonances for all 28 carbon atoms. The chemical shifts would confirm the presence of the SN-38 backbone and the deoxy-glucuronide sugar. The absence of a carbon signal in the typical C-OH region for the C4 of the sugar would be indicative of the deoxy nature. |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight (e.g., m/z 551.16 for [M+H]⁺). Fragmentation patterns would be expected to show the loss of the deoxy-glucuronide moiety, resulting in a fragment corresponding to SN-38 (m/z 393.15). |

| HPLC | A single major peak indicating the purity of the compound. The retention time would be specific to the compound under the given chromatographic conditions. |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While not a primary metabolite of irinotecan, its synthesis is feasible through a structured, multi-step approach involving protection, glycosylation, and deprotection. The proposed experimental protocols and expected characterization data serve as a valuable resource for researchers aiming to synthesize and study this and other related SN-38 derivatives. Such studies are essential for a deeper understanding of the structure-activity relationships of SN-38 metabolites and for the development of novel anticancer agents.

References

In Vitro Biological Activity of SN-38 and its Glucuronide Metabolite: A Technical Guide

Disclaimer: A comprehensive review of scientific literature and public databases did not yield any specific data on the in vitro biological activity of SN-38 4-Deoxy-glucuronide. This compound is noted as a byproduct in the synthesis of SN-38 Glucuronide. Given the absence of direct research on this compound, this technical guide will focus on the well-characterized in vitro biological activities of the parent compound, SN-38, and its primary metabolite, SN-38 glucuronide (SN-38G). This information provides a critical framework for understanding the structure-activity relationships within this class of compounds and serves as a vital reference for researchers in oncology and drug development.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent, active metabolite of the chemotherapeutic agent irinotecan (CPT-11).[1] Irinotecan is a prodrug that requires metabolic activation to SN-38 to exert its cytotoxic effects.[1] The clinical utility of SN-38 itself is hampered by its poor aqueous solubility and the instability of its active lactone ring at physiological pH.[2][3]

The primary mechanism of action for SN-38 is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 induces lethal double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[1][2] In vitro studies have demonstrated that SN-38 is 100 to 1000 times more cytotoxic than its parent drug, irinotecan.[2]

Detoxification of SN-38 in the body occurs primarily through glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), to form SN-38 glucuronide (SN-38G).[4] This conversion significantly increases the water solubility of the compound, facilitating its excretion. While SN-38G is considered the inactive form, its stability and potential for enzymatic conversion back to SN-38 in the gut microbiome play a crucial role in the gastrointestinal toxicity associated with irinotecan therapy.[5][6]

This guide provides an in-depth overview of the in vitro biological activity of SN-38 and SN-38G, presenting key data on their cytotoxicity, cellular uptake, and mechanism of action. Detailed experimental protocols for the assays discussed are also provided to aid researchers in their own investigations.

Cytotoxicity of SN-38

The in vitro cytotoxic activity of SN-38 has been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.031 | [2] |

| HT1080 | Fibrosarcoma | 0.046 | [2] |

| HepG2 | Hepatoma | 0.076 | [2] |

| LoVo | Colon Cancer | 0.020 | [7] |

| HCT116 | Colon Cancer | 0.050 | [7] |

| HT29 | Colon Cancer | 0.130 | [7] |

| A549 | Non-Small Cell Lung Cancer | Not specified, but potent inhibition observed | [8] |

| H358 | Non-Small Cell Lung Cancer | Not specified, but potent inhibition observed | [8] |

| SKOV-3 | Ovarian Cancer | 0.032 (as OEG-SN38 micelles) | [9] |

| BCap37 | Breast Cancer | 0.30 (as OEG-SN38 micelles) | [9] |

| KB | Cervical Cancer | 1.61 (as OEG-SN38 micelles) | [9] |

| PDX X29 | Colorectal Cancer | 0.0034 | [10] |

| PDX X35 | Colorectal Cancer | 0.058 | [10] |

Cellular Uptake of SN-38

The cellular uptake of SN-38 is a critical determinant of its cytotoxic activity. Studies have shown that SN-38 enters cells through a combination of passive diffusion and carrier-mediated transport.

| Cell Line | Key Findings | Reference |

| HT1080 | Nanocrystal formulations of SN-38 showed enhanced intracellular accumulation compared to SN-38 solution, with localization to the nucleus. | [2] |

| Caco-2 | Uptake is temperature-dependent, suggesting a carrier-mediated process. | [11][12] |

| Caco-2 | A specific transport system is suggested to mediate uptake across the apical membrane. | [11] |

| Panc-1 | Cellular uptake of SN-38 nanoassemblies was observed. | [13] |

| BxPC-3 | Cellular uptake of SN-38 nanoassemblies was observed. | [13] |

| HeLa | Liposomal formulations of SN-38 demonstrated uptake. | [14] |

| C26 | Nanoparticle formulations enhanced cellular uptake compared to free SN-38. | [15] |

Signaling and Metabolic Pathways

The biological activity of SN-38 is intrinsically linked to the metabolic pathway of its prodrug, irinotecan, and its own mechanism of action targeting topoisomerase I.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of a compound on cultured cells.

References

- 1. SW-620 cells treated with topoisomerase I inhibitor SN-38: gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro metabolic biomodulation of irinotecan to increase potency and reduce dose-limiting toxicity by inhibition of SN-38 glucuronide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]

- 11. Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of SN-38 Glucuronidation in Irinotecan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irinotecan (CPT-11), a potent topoisomerase I inhibitor, is a cornerstone of treatment for various solid tumors, most notably metastatic colorectal cancer. As a prodrug, its efficacy is intrinsically linked to its complex metabolic pathway, culminating in the formation of the highly active metabolite, SN-38. The subsequent detoxification of SN-38 via glucuronidation is a critical determinant of both therapeutic efficacy and toxicity. This technical guide provides an in-depth exploration of the metabolic fate of irinotecan, with a central focus on the formation and role of SN-38 glucuronide (SN-38G). While the primary glucuronide is well-characterized, this document also addresses the current, limited understanding of SN-38 4-Deoxy-glucuronide, a byproduct of SN-38G synthesis. We present a compilation of quantitative pharmacokinetic data, detailed experimental protocols for the analysis of key metabolites, and visual representations of the metabolic pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Irinotecan Metabolism

Irinotecan undergoes a multi-step metabolic conversion primarily in the liver and intestines. The key transformations involve:

-

Activation: Carboxylesterases (CES), predominantly CES2 in the intestine and CES1 and CES2 in the liver, hydrolyze irinotecan to its active metabolite, SN-38.[1] This conversion is a critical step for the drug's cytotoxic activity, as SN-38 is approximately 100 to 1000 times more potent than its parent compound.[2][3]

-

Detoxification: The primary route of SN-38 inactivation is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form SN-38 glucuronide (SN-38G). UGT1A1 is the principal isoform responsible for this reaction.[1][4][5] Genetic polymorphisms in the UGT1A1 gene can significantly impact the efficiency of this process, leading to inter-individual variability in drug toxicity.[5]

-

Oxidative Metabolism: Cytochrome P450 3A4 (CYP3A4) mediates an alternative pathway, converting irinotecan to inactive oxidative metabolites, such as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino]carbonyloxycamptothecin).[6]

-

Enterohepatic Recirculation: SN-38G is excreted into the bile and subsequently enters the gastrointestinal tract. Intestinal bacteria possessing β-glucuronidase activity can deconjugate SN-38G back to the active SN-38, contributing to delayed-onset diarrhea, a common and dose-limiting toxicity of irinotecan.[6][7]

The Role of this compound

Current scientific literature identifies this compound as a byproduct formed during the chemical synthesis of the primary metabolite, SN-38 Glucuronide. To date, there is a notable absence of published research detailing its specific role, if any, in the in vivo metabolism of irinotecan, its pharmacokinetic profile, or its potential contribution to the drug's efficacy or toxicity. Its mention is primarily in the context of chemical reference standards.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for irinotecan and its major metabolites, compiled from various clinical studies. These values highlight the inter-patient variability and the significant exposure to both the active and inactivated forms of the drug.

Table 1: Population Pharmacokinetic Parameters of Irinotecan and its Metabolites

| Parameter | Irinotecan | SN-38 | SN-38G | Reference |

| Clearance (CL) | 31.6 L/h | 712 L/h (CL/Fm) | 66.8 L/h (CL/Fm) | [5] |

| Volume of Distribution at Steady-State (Vss) | 263 L | 72,000 L (Vss/Fm) | 85.4 L (Vss/Fm) | [5] |

| Terminal Half-life (t½) | ~18 hours | ~24 hours | ~24 hours | [3] |

Fm: fraction of parent drug metabolized to the metabolite.

Table 2: Mean Pharmacokinetic Parameters from a Study in Patients with Metastatic Colorectal Cancer (FOLFIRI regimen, Day 1)

| Parameter | Irinotecan | SN-38 | SN-38G | Reference |

| Cmax (ng/mL) | 2408 ± 588 | 49.3 ± 21.1 | 303 ± 155 | [4] |

| AUC0-24 (ng·h/mL) | 10832 ± 2888 | 536 ± 224 | 2884 ± 1475 | [4] |

| Tmax (h) | 1.5 (median) | 1.6 (median) | 4.1 (median) | [4] |

Values are presented as mean ± standard deviation, except for Tmax which is the median.

Experimental Protocols

Quantification of Irinotecan, SN-38, and SN-38G in Biological Matrices

Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To simultaneously quantify irinotecan, SN-38, and SN-38G in plasma, urine, feces, and tissue homogenates.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard solution (e.g., camptothecin).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 60°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Irinotecan transition: e.g., m/z 587.3 → 167.1

-

SN-38 transition: e.g., m/z 393.2 → 349.1

-

SN-38G transition: e.g., m/z 569.2 → 393.2

-

Internal Standard (Camptothecin) transition: e.g., m/z 349.1 → 305.1

-

Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding biological matrix.

In Vitro SN-38 Glucuronidation Assay

Objective: To determine the kinetics of SN-38 glucuronidation by human liver microsomes (HLM) or recombinant UGT1A1 enzyme.

Materials:

-

Human liver microsomes or recombinant UGT1A1.

-

SN-38.

-

UDP-glucuronic acid (UDPGA).

-

Magnesium chloride (MgCl₂).

-

Tris-HCl buffer (pH 7.4).

-

Alamethicin or Brij 35 (detergent for activating microsomes).

-

Saccharolactone (β-glucuronidase inhibitor).

-

Acetonitrile (for reaction termination).

-

Internal standard (e.g., camptothecin).

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, saccharolactone, and activated microsomes (pre-incubated with detergent on ice).

-

Add SN-38 at various concentrations to initiate the reaction.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of SN-38G using a validated HPLC or UPLC-MS/MS method as described above.

Data Analysis:

-

Calculate the rate of SN-38G formation (e.g., in pmol/min/mg protein).

-

Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. A typical Km for SN-38 glucuronidation by human liver microsomes is in the range of 17-20 µM, with a Vmax of 60-75 pmol/min/mg protein.[8]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of irinotecan.

Irinotecan Activation and Detoxification Pathway

Caption: Core metabolic pathway of irinotecan activation and detoxification.

Enterohepatic Recirculation of SN-38

Caption: The cycle of SN-38 enterohepatic recirculation leading to intestinal toxicity.

Conclusion

The metabolism of irinotecan is a complex and highly variable process that is central to its clinical utility. The conversion to the active metabolite SN-38 and its subsequent detoxification to SN-38G by UGT1A1 are the most critical steps influencing both efficacy and the toxicity profile, particularly neutropenia and delayed-onset diarrhea. While this compound has been identified as a synthetic byproduct, its role in the clinical pharmacology of irinotecan remains uncharacterized and warrants further investigation. A thorough understanding of the primary metabolic pathways, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued optimization of irinotecan therapy and the development of novel strategies to mitigate its adverse effects.

References

- 1. Genetic predisposition to the metabolism of irinotecan (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI - Genetic predisposition to the metabolism of irinotecan (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes. [jci.org]

- 5. Phenotype-genotype correlation of in vitro SN-38 (active metabolite of irinotecan) and bilirubin glucuronidation in human liver tissue with UGT1A1 promoter polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Irinotecan toxicity: genes or intestinal microflora? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Cytotoxic Mechanisms of SN-38 and its Glucuronide Metabolite in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SN-38, the active metabolite of the chemotherapeutic agent irinotecan, and its primary metabolite, SN-38 glucuronide (SN-38G), in cancer cells. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.

A search for the mechanism of action of "SN-38 4-Deoxy-glucuronide" indicates that this compound is a byproduct formed during the synthesis of SN-38 glucuronide and is commercially available as a laboratory chemical[1][2][3]. There is a lack of scientific literature detailing a specific biological mechanism of action for this compound in cancer cells. Therefore, this guide will focus on the well-established pharmacology of SN-38 and its principal glucuronidated metabolite.

Core Mechanism of Action: Topoisomerase I Inhibition

SN-38 exerts its potent anticancer effects by targeting DNA topoisomerase I (Top1), a critical enzyme for DNA replication and transcription.[1][2][4] The primary mechanism unfolds in a series of steps:

-

Formation of the Ternary Complex: Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. SN-38 intercalates into this enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[2][5] This results in a stable ternary complex of SN-38, Topoisomerase I, and DNA.[1][2]

-

Induction of DNA Damage: The collision of the DNA replication fork with this stabilized ternary complex leads to the conversion of the single-strand breaks into lethal, irreversible double-strand breaks.[2][5][6] This damage primarily occurs during the S-phase of the cell cycle, making SN-38 an S-phase specific cytotoxic agent.[6][7] However, some evidence suggests that SN-38 can also induce DNA damage and chromosomal aberrations independent of DNA synthesis.[6]

-

Cellular Response to DNA Damage: The accumulation of double-strand breaks triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways. This can lead to cell cycle arrest, typically in the S and G2 phases, allowing time for DNA repair.[8] If the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[4]

-

Induction of Apoptosis: SN-38-induced apoptosis is mediated through the activation of key effector proteins, including caspase-3 and Poly (ADP-ribose) polymerase (PARP).[8] Additionally, SN-38 has been shown to collapse the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[8]

dot digraph "SN-38 Mechanism of Action" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes SN38 [label="SN-38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Top1_DNA [label="Topoisomerase I - DNA Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ternary_Complex [label="Stable Ternary Complex\n(SN-38-Top1-DNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SSB [label="Single-Strand Breaks (SSBs)", fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Fork [label="DNA Replication Fork", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="Double-Strand Breaks (DSBs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR [label="DNA Damage Response (DDR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="S/G2 Phase\nCell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3_PARP [label="Caspase-3 & PARP Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMP_Collapse [label="Mitochondrial Membrane\nPotential Collapse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SN38 -> Ternary_Complex [label="Stabilizes"]; Top1_DNA -> Ternary_Complex [label="Binds to"]; Ternary_Complex -> SSB [label="Prevents re-ligation,\ncausing"]; SSB -> DSB [label="Collision with"]; Replication_Fork -> DSB; DSB -> DDR [label="Activates"]; DDR -> Cell_Cycle_Arrest; DDR -> Apoptosis [label="If damage is severe"]; Apoptosis -> Caspase3_PARP; Apoptosis -> MMP_Collapse; } caption="Signaling pathway of SN-38 induced cytotoxicity."

Metabolism and Bioavailability

SN-38 is the active metabolite of the prodrug irinotecan (CPT-11). The metabolic pathway significantly influences its efficacy and toxicity.

-

Activation of Irinotecan: In the liver, irinotecan is converted to SN-38 by carboxylesterase enzymes.[1][5] SN-38 is 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound, irinotecan.[3][4][9]

-

Detoxification via Glucuronidation: SN-38 is detoxified in the liver through glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming the inactive and water-soluble metabolite, SN-38 glucuronide (SN-38G).[1][2][5] Genetic variations in the UGT1A1 gene can lead to reduced SN-38 metabolism, resulting in increased toxicity.[3][10]

-

Enterohepatic Recirculation: SN-38G is excreted into the bile and intestines.[3] In the gut, bacterial β-glucuronidase can convert SN-38G back into the active SN-38, contributing to delayed diarrhea, a common side effect of irinotecan therapy.[2][9]

dot digraph "Irinotecan Metabolism" { graph [fontname="Arial", fontsize=12, rankdir="LR"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Irinotecan [label="Irinotecan (CPT-11)\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; SN38 [label="SN-38\n(Active Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN38G [label="SN-38 Glucuronide (SN-38G)\n(Inactive Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; Excretion [label="Biliary Excretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Gut [label="Intestinal Lumen", fillcolor="#FFFFFF", fontcolor="#202124", shape="ellipse"]; Reactivated_SN38 [label="SN-38\n(Reactivated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Irinotecan -> SN38 [label="Carboxylesterases\n(Liver)"]; SN38 -> SN38G [label="UGT1A1\n(Liver)"]; SN38G -> Excretion; Excretion -> Gut; Gut -> Reactivated_SN38 [label="Bacterial\nβ-glucuronidase"]; } caption="Metabolic pathway of irinotecan to SN-38 and SN-38G."

Quantitative Data on SN-38 Activity

The following tables summarize key quantitative data related to the activity of SN-38 and its metabolism.

Table 1: In Vitro Cytotoxicity of SN-38

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| SKOV-3 | Ovarian | MTT | 10.7 | [5] |

| BT474 HerDR | Breast | MTT | 7.3 | [5] |

| MDA-MB-231 | Breast | MTT | 38.9 | [5] |

| MCF-7 | Breast | MTT | 14.4 | [5] |

| U87MG | Glioblastoma | Not Specified | 2120 (24h), 60 (72h) | [9] |

| HCT-116 | Colorectal | Not Specified | Not Specified | [9] |

| Caco-2 | Colorectal | Not Specified | 950 | [9] |

| C26 | Colorectal | Not Specified | 1610 | [9] |

Table 2: Kinetic Parameters of SN-38 Glucuronidation

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Hepatic Microsomes | 17-20 | 60-75 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SN-38's mechanism of action. Below are outlines of key experimental protocols.

4.1. Topoisomerase I Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Methodology:

-

Incubate supercoiled plasmid DNA with human topoisomerase I in the presence and absence of SN-38 at varying concentrations.

-

The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, and BSA at 37°C.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands by staining with ethidium bromide. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

-

4.2. Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of SN-38 for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

4.3. DNA Damage Assay (γH2AX Staining)

-

Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the induction of DNA double-strand breaks.

-

Methodology:

-

Treat cells with SN-38 for the desired time.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate the cells with a primary antibody specific for γH2AX.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Analyze the cells using fluorescence microscopy or flow cytometry to quantify the γH2AX foci, which represent DNA double-strand breaks.

-

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption="A typical experimental workflow for assessing SN-38 activity."

Conclusion

SN-38 is a highly potent topoisomerase I inhibitor that induces cytotoxic DNA double-strand breaks in proliferating cancer cells, leading to cell cycle arrest and apoptosis. Its clinical efficacy is modulated by its metabolic activation from irinotecan and subsequent detoxification through glucuronidation. A thorough understanding of this intricate mechanism of action, coupled with robust experimental evaluation, is paramount for the development of novel therapeutic strategies and for optimizing the clinical use of irinotecan and other topoisomerase I inhibitors. While "this compound" exists as a chemical, there is no evidence to suggest it plays a biological role in the mechanism of action of SN-38 in cancer cells.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SN-38 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling a Synthetic Byproduct: A Technical Guide to SN-38 4-Deoxy-glucuronide in the Context of Irinotecan Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of SN-38 4-Deoxy-glucuronide, a compound of interest in the field of irinotecan research and development. Contrary to initial postulations of it being a novel metabolite, this document clarifies its identity as a synthetic byproduct. A comprehensive overview of the established metabolic pathway of irinotecan is presented, alongside detailed experimental protocols for the analysis of its key metabolites. This guide aims to equip researchers with the necessary information to distinguish between bona fide metabolites and synthetic artifacts, ensuring the integrity of preclinical and clinical research.

Executive Summary

Irinotecan (CPT-11) is a cornerstone of chemotherapy, exerting its cytotoxic effects through its active metabolite, SN-38. The in vivo metabolism of irinotecan is well-characterized, involving enzymatic conversion to SN-38 and subsequent glucuronidation to the inactive SN-38 glucuronide (SN-38G) for elimination. This guide addresses the emergence of "this compound," identifying it not as a biological metabolite but as a byproduct arising from the chemical synthesis of the SN-38 glucuronide reference standard. Understanding the origin and structure of this compound is critical for researchers utilizing synthetic standards in analytical assays to avoid misinterpretation of metabolic profiles.

The Established Metabolic Pathway of Irinotecan

The biotransformation of irinotecan is a multi-step process primarily occurring in the liver. The key steps are outlined below:

-

Activation: Irinotecan, a prodrug, is converted to its pharmacologically active metabolite, SN-38, by carboxylesterase enzymes.[1] SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound.

-

Detoxification: SN-38 undergoes glucuronidation, a phase II metabolic reaction, catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][2] This process involves the covalent attachment of a glucuronic acid moiety to the 10-hydroxyl group of SN-38, forming SN-38 glucuronide (SN-38G).[2]

-

Elimination: SN-38G is a water-soluble, inactive metabolite that is readily excreted from the body, primarily via the biliary route.[1]

Characterization of SN-38 and its Glucuronides

A clear understanding of the chemical structures of SN-38 and its glucuronidated forms is essential for their accurate identification and differentiation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| SN-38 | C22H20N2O5 | 392.41 | Phenolic hydroxyl group at the C10 position. |

| SN-38 Glucuronide (SN-38G) | C28H28N2O11 | 568.53 | Glucuronic acid attached to the C10 hydroxyl group. |

| This compound | C28H26N2O10 | 550.51 | Deoxygenation at the C4 position of the glucuronic acid moiety. |

Chemical Structures:

This compound: A Synthetic Byproduct

This compound has been identified as a byproduct formed during the chemical synthesis of SN-38 glucuronide, rather than a metabolite of irinotecan. This distinction is critical for researchers using synthetic SN-38G as a reference standard in analytical methods.

Probable Formation during Synthesis:

The synthesis of O-glucuronides, such as SN-38G, often employs methods like the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide (a derivative of glucuronic acid) with an alcohol (the hydroxyl group of SN-38) in the presence of a promoter, typically a heavy metal salt.

During such syntheses, side reactions can occur, leading to the formation of impurities. The formation of a deoxy-glucuronide suggests an unintended reduction reaction may be taking place, or the presence of a deoxy-sugar impurity in the starting materials. The 4-position of the glucuronic acid moiety is a secondary alcohol, and its deoxygenation would represent a significant chemical transformation. The presence of such byproducts highlights the importance of rigorous purification and characterization of synthetic reference standards.

Experimental Protocols

Accurate identification and quantification of irinotecan and its metabolites are paramount in research and clinical settings. Below are detailed methodologies for the analysis of SN-38 and SN-38 glucuronide in plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.

-

Acidification: Acidify plasma samples to stabilize the lactone forms of irinotecan and SN-38.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute the analytes of interest with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of irinotecan and its metabolites.

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent |

| Mass Spectrometer | API 4000 triple quadrupole or equivalent |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient Elution | A linear gradient from 5% to 95% mobile phase B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | - Irinotecan: m/z 587.3 → 167.1 - SN-38: m/z 393.2 → 349.2 - SN-38G: m/z 569.2 → 393.2 |

| Internal Standard | Camptothecin or a stable isotope-labeled analog |

Quantitative Data

The following table summarizes representative pharmacokinetic parameters for SN-38 and SN-38G in adult cancer patients following irinotecan administration. These values can vary significantly between individuals due to genetic and physiological factors.

| Parameter | SN-38 | SN-38G | Reference |

| Cmax (ng/mL) | 20 - 100 | 100 - 500 | [3] |

| Tmax (h) | 1 - 2 | 1 - 2 | [3] |

| AUC (ng·h/mL) | 100 - 500 | 1000 - 4000 | [3] |

| Half-life (h) | 10 - 20 | 10 - 20 | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Conclusion

This technical guide clarifies that this compound is a synthetic byproduct and not a metabolite of irinotecan. For researchers in drug development, this underscores the importance of using well-characterized reference standards and being aware of potential impurities that can arise during chemical synthesis. The provided overview of irinotecan metabolism and detailed analytical protocols will aid in the accurate assessment of its in vivo disposition. A thorough understanding of both the biological and chemical aspects of drug candidates and their related compounds is essential for robust and reliable scientific investigation.

References

An In-depth Technical Guide on the Physicochemical Properties of SN-38 4-Deoxy-glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of SN-38 4-Deoxy-glucuronide, a byproduct formed during the synthesis of SN-38 glucuronide. Due to the limited direct research on this specific compound, this guide presents its characteristics in the context of the well-studied parent compound, SN-38, and its primary metabolite, SN-38 glucuronide.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent, active metabolite of the chemotherapeutic agent irinotecan.[1] Irinotecan is a prodrug that undergoes metabolic activation by carboxylesterases to form SN-38.[2][3] The clinical utility of SN-38 is often limited by its poor solubility and propensity for causing severe side effects like diarrhea and neutropenia.[3]

In the body, SN-38 is detoxified through glucuronidation, primarily by the enzyme UGT1A1, to form SN-38 glucuronide (SN-38G), a more water-soluble and less active compound that can be excreted.[2][4][5] this compound is known to be a byproduct of the chemical synthesis of SN-38 glucuronide. While specific details on its biological activity are scarce, understanding its physicochemical properties is crucial for researchers working on the synthesis, purification, and analysis of SN-38 and its metabolites.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound in comparison to SN-38 and SN-38 glucuronide.

| Property | This compound | SN-38 | SN-38 Glucuronide (SN-38G) |

| Molecular Formula | C₂₈H₂₆N₂O₁₀ | C₂₂H₂₀N₂O₅[6][7] | C₂₈H₂₈N₂O₁₁[8][9][10] |

| Molecular Weight | 550.51 g/mol | 392.4 g/mol [6][7] | 568.5 g/mol [8][9] |

| Appearance | Not specified | Yellowish-white crystalline powder[6] | Solid[9] |

| Solubility | Data not available | Soluble in DMSO (approx. 2 mg/ml) and dimethyl formamide (approx. 0.1 mg/ml). Sparingly soluble in aqueous buffers.[7] | Soluble in water. Slightly soluble in DMSO and methanol.[9][11] |

| Stability | Data not available | Stable for ≥ 4 years at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day.[7] | Stable for ≥ 4 years at -20°C.[9] |

| SMILES | CCC1=C2C(C(N3C2)=CC(--INVALID-LINK--(CC)C(OC4)=O)=C4C3=O)=NC5=CC=C(O[C@H]6--INVALID-LINK----INVALID-LINK--C=C(C(O)=O)O6)C=C51 | CCC1=C2C=C(O)C=CC2=NC2=C1CN1C2=CC2=C(COC(=O)[C@]2(O)CC)C1=O[12] | CCC1=C2C(C(N3C2)=CC(--INVALID-LINK--(C(OC4)=O)CC)=C4C3=O)=NC5=CC=C(O[C@@H]6O--INVALID-LINK--O)O">C@@HC(O)=O)C=C51[9] |

| InChI | InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1 | InChI=1S/C22H20N2O5/c1-3-13-14-7-11(25)5-6-17(14)23-19-15(13)9-24-18(19)8-16-12(22(24,28)4-2)10-29-21(27)20(16)26/h5-8,12,25-26,28H,3-4,9-10H2,1-2H3/t12-/m0/s1 | InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1[9] |

Metabolic Pathway of Irinotecan

The metabolic conversion of irinotecan to SN-38 and its subsequent glucuronidation is a critical pathway influencing both the efficacy and toxicity of the drug. The formation of this compound is understood to be a byproduct of the chemical synthesis of SN-38G, rather than a direct metabolic product.

Metabolic pathway of Irinotecan to SN-38 and SN-38G.

Experimental Protocols

General Protocol for UPLC-MS/MS Analysis of SN-38 and its Metabolites in Plasma

This protocol is based on established methods for the analysis of irinotecan and its metabolites.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

Chromatographic Separation (UPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

Note: For the analysis of this compound, specific MRM transitions would need to be determined by infusing a pure standard of the compound into the mass spectrometer.

Workflow for sample preparation and analysis.

Conclusion

This compound is a compound closely related to the critical metabolic pathway of irinotecan. While it is identified as a byproduct of SN-38 glucuronide synthesis, a comprehensive characterization of its physicochemical properties and biological activity is not yet available in the public domain. The data presented in this guide, compiled from available resources, provides a foundational understanding for researchers in the field of drug metabolism and oncology. Further investigation is warranted to fully elucidate the properties and potential biological significance of this compound.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. SN-38G | C28H28N2O11 | CID 443154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. go.drugbank.com [go.drugbank.com]

Preliminary Cytotoxicity Studies of SN-38 and its Derivatives: A Technical Guide

Disclaimer: As of October 2025, a comprehensive literature search did not yield any publicly available data on the direct cytotoxicity of SN-38 4-Deoxy-glucuronide. This technical guide will therefore focus on the well-documented cytotoxicity of the parent compound, SN-38, and its major metabolic product, SN-38 glucuronide (SN-38G). The methodologies and data presented herein provide a relevant framework for the potential evaluation of this compound.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent, active metabolite of the chemotherapeutic agent irinotecan.[1] Irinotecan is a prodrug that is converted to SN-38 in the liver by carboxylesterases.[1][2] SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription, leading to cell death.[3] The clinical efficacy of irinotecan is largely attributed to the cytotoxic activity of SN-38.

The primary route of SN-38 detoxification is glucuronidation in the liver, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][2] This process converts SN-38 into the inactive and water-soluble metabolite, SN-38 glucuronide (SN-38G), which is then eliminated from the body.[2] The formation of SN-38G is a critical step in reducing the toxicity of SN-38. While this compound is a known byproduct of SN-38 glucuronide preparation, its biological activity remains uncharacterized.

This guide provides an overview of the in vitro cytotoxicity of SN-38 and its derivatives, details common experimental protocols for assessing cytotoxicity, and visually represents the metabolic pathway of irinotecan and a typical cytotoxicity assay workflow.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of SN-38 and its derivatives across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Formulation | Cell Line | IC50 (µg/mL) | Reference |

| SN-38 solution | MCF-7 | 0.708 | [4] |

| SN-38/NCs-A | MCF-7 | 0.031 | [4] |

| SN-38/NCs-B | MCF-7 | 0.145 | [4] |

| SN-38 solution | HepG2 | 0.683 | [4] |

| SN-38/NCs-A | HepG2 | 0.076 | [4] |

| SN-38/NCs-B | HepG2 | 0.179 | [4] |

| SN-38 solution | HT1080 | 0.104 | [5] |

| SN-38/NCs-A | HT1080 | 0.046 | [5] |

| SN-38/NCs-B | HT1080 | 0.111 | [5] |

SN-38/NCs-A and SN-38/NCs-B refer to SN-38 nanocrystals of different particle sizes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the cytotoxicity of SN-38 and its derivatives.

Cell Culture

-

Cell Lines: Human breast cancer cells (MCF-7), fibrosarcoma cells (HT1080), and hepatoma cells (HepG2) are commonly used.[4]

-

Culture Medium: MCF-7 cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium.[4] All cell lines are generally supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (w/v) penicillin-streptomycin.[4]

-

Culture Conditions: Cells are maintained in a humidified atmosphere containing 5% CO2 at 37°C.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 0.8×10^4 to 2×10^4 cells/well and allowed to attach overnight.[5]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., SN-38 solution, SN-38 derivatives). Control wells with untreated cells are also included. The cells are then incubated for a specified period, typically 48 hours.[5]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling and Metabolic Pathways

The metabolic activation of irinotecan to SN-38 and its subsequent detoxification via glucuronidation is a critical pathway influencing its therapeutic efficacy and toxicity.

Metabolic pathway of Irinotecan to SN-38 and its glucuronidation.

Experimental Workflows

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

Workflow of an in vitro cytotoxicity assay (MTT).

References

An In-depth Technical Guide on the Stability of SN-38 4-Deoxy-glucuronide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for SN-38 4-Deoxy-glucuronide is publicly available. This guide provides a comprehensive framework based on the known stability of the related compound SN-38 and its primary glucuronide, alongside established protocols for stability testing of pharmaceutical compounds.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the anticancer drug irinotecan.[1] Irinotecan is a prodrug that is converted to SN-38 by carboxylesterases.[2][3][4] SN-38 is subsequently metabolized in the liver, primarily through glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), to form SN-38 glucuronide (SN-38G), a more water-soluble and less active metabolite that is excreted in the bile and urine.[1][2] this compound is a related compound, and understanding its stability is crucial for its potential role in drug metabolism and disposition studies.

The stability of drug metabolites is a critical factor in understanding their pharmacokinetic and pharmacodynamic profiles. Degradation in aqueous environments, such as biological fluids or analytical solutions, can impact accurate quantification and assessment of biological activity. This guide outlines the key considerations and a proposed experimental framework for evaluating the stability of this compound in aqueous solutions.

Chemical Structure

Metabolic Pathway of Irinotecan and Formation of SN-38 Glucuronides

Irinotecan undergoes a complex metabolic pathway involving activation to SN-38 and subsequent detoxification and elimination. The primary route of SN-38 metabolism is glucuronidation.

References

Methodological & Application

Application Notes and Protocol for HPLC-UV Detection of SN-38 Glucuronide

Introduction

SN-38 is the active metabolite of the anticancer drug irinotecan. Its glucuronidation, primarily mediated by the enzyme UGT1A1, is a critical detoxification pathway.[1][2][3] Monitoring the levels of SN-38 and its glucuronide metabolite (SN-38G) is essential for pharmacokinetic studies and personalized medicine to manage drug toxicity.[2][4] This document provides a detailed HPLC-UV protocol for the quantitative determination of SN-38 glucuronide in biological matrices. While the specific isomer "4-Deoxy-glucuronide" is not commonly specified in the literature, this protocol is applicable for the detection of the primary SN-38 glucuronide metabolite.

Metabolic Pathway of Irinotecan

Irinotecan, a prodrug, is converted to the pharmacologically active SN-38 by carboxylesterases.[2][4] SN-38 is subsequently metabolized in the liver to the inactive and more water-soluble SN-38 glucuronide (SN-38G) by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][3][4] This detoxification process facilitates its excretion.[1] Genetic variations in the UGT1A1 gene can lead to reduced glucuronidation of SN-38, resulting in increased toxicity.[1]

Caption: Metabolic activation of Irinotecan to SN-38 and its subsequent detoxification via glucuronidation.

Experimental Protocol

This protocol is designed for the analysis of SN-38 glucuronide in plasma samples.

Materials and Reagents

-

SN-38 and SN-38 Glucuronide reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (≥98%)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase:

-

A mixture of 25 mM NaH2PO4 (pH adjusted to 3.1 with phosphoric acid) and acetonitrile (50:50, v/v).[5]

-

Alternatively, a gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water can be used.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Sample Preparation (Plasma)

-

Thaw frozen plasma samples to room temperature.

-

To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., methanol or a 1:1 mixture of methanol and acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean autosampler vial.

-

Inject the supernatant into the HPLC system.

Caption: Experimental workflow for plasma sample preparation.

Preparation of Standard Solutions and Calibration Curve

-

Prepare stock solutions of SN-38 and SN-38 glucuronide in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serially diluting the stock solutions with the mobile phase.

-

To construct a calibration curve, spike drug-free plasma with known concentrations of SN-38 glucuronide.

-

Process these calibration standards using the same sample preparation procedure as the unknown samples.

-

Plot the peak area of SN-38 glucuronide against the corresponding concentration to generate a calibration curve.

Data Presentation

The following tables summarize the quantitative data for the HPLC-UV method for SN-38 and its glucuronide.

Table 1: Method Validation Parameters for SN-38 by HPLC-UV

| Parameter | Result | Reference |

| Linearity Range | 10-100 µg/mL | [6] |

| Correlation Coefficient (r²) | 0.999 | [6] |

| Limit of Detection (LOD) | 0.05 µg/mL | [5] |

| Limit of Quantification (LOQ) | 0.25 µg/mL | [5] |

| Intra-day Precision (%RSD) | < 1.6% | [5] |

| Inter-day Precision (%RSD) | < 1.6% | [5] |

| Accuracy (Recovery) | 100-101% | [5] |

Table 2: Linearity Ranges for Irinotecan and its Metabolites by LC-MS/MS (for comparison)

| Analyte | Linearity Range (ng/mL) | Reference |

| Irinotecan (CPT-11) | 5-10,000 | [7] |

| SN-38 | 5-1,000 | [7] |

| SN-38 Glucuronide (SN-38G) | 8-1,000 | [7] |

Note: LC-MS/MS methods generally offer higher sensitivity than HPLC-UV methods.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. This includes:

-

Tailing Factor: The tailing factor for the SN-38 glucuronide peak should be ≤ 2.

-

Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be > 2000.

-

Repeatability: The relative standard deviation (%RSD) for replicate injections of a standard solution should be ≤ 2%.

Conclusion

This application note provides a comprehensive HPLC-UV protocol for the detection and quantification of SN-38 glucuronide. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring in research and clinical settings. Adherence to the detailed experimental protocol and system suitability criteria will ensure the generation of accurate and reliable data.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

Application Notes and Protocols for Solid-Phase Extraction of SN-38 Glucuronide from Plasma

Introduction

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is primarily metabolized in the liver into the inactive and water-soluble SN-38 glucuronide (SN-38G) by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1] The quantification of SN-38 and its glucuronide metabolite in plasma is crucial for pharmacokinetic studies and personalized medicine in cancer patients to optimize treatment efficacy and minimize toxicity.[2] Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of analytes from complex biological matrices like plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] This document provides detailed application notes and protocols for the solid-phase extraction of SN-38 glucuronide from plasma.

Quantitative Data Summary

The following tables summarize the quantitative data from validated bioanalytical methods for the analysis of SN-38 glucuronide in plasma.

Table 1: Linearity and Sensitivity of Analytical Methods for SN-38 Glucuronide in Plasma

| Parameter | Value | Analytical Method | Reference |

| Linear Range | 6.25 – 2000 nM | UPLC-MS/MS | [1] |

| Lower Limit of Detection (LLOD) | 6.25 nM | UPLC-MS/MS | [1] |

| Linear Range | 8 - 1000 ng/mL | HPLC/MS/MS | [7][8] |

| Linear Range | 0.5 - 100 ng/mL | UPLC-MS/MS | [3][6] |

Table 2: Recovery and Precision of Analytical Methods for SN-38 Glucuronide in Plasma

| Parameter | Value | Concentration Levels | Analytical Method | Reference |

| Recovery | Not less than 85% | Low, Medium, High | UPLC-MS/MS | [1] |

| Intra-day Precision | < 15% | - | UPLC-MS/MS | [1] |

| Inter-day Precision | < 15% | - | UPLC-MS/MS | [1] |

| Intra-day Precision | ≤ 9.90% | - | HPLC/MS/MS | [7][8] |

| Inter-day Precision | ≤ 9.64% | - | HPLC/MS/MS | [7][8] |

| Accuracy | 96.2 - 98.9% | Quality Control Samples | UPLC-MS/MS | [3][6] |

| Precision | 2.4 - 2.8% | Quality Control Samples | UPLC-MS/MS | [3][6] |

Experimental Protocols

This section details two distinct protocols for the solid-phase extraction of SN-38 glucuronide from plasma.

Protocol 1: C18 Solid-Phase Extraction

This protocol is adapted from a method developed for the purification of biosynthesized SN-38 glucuronide.[1]

Materials:

-

C18 Solid-Phase Extraction Cartridges

-

Human or animal plasma samples

-

Methanol, HPLC grade

-

Deionized Water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Pretreatment:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample for 30 seconds to ensure homogeneity.

-

Centrifuge the plasma sample at 15,500 rpm for 15 minutes to precipitate proteins.

-

Carefully collect the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 1.0 mL of methanol.

-

Equilibrate the cartridge by passing 1.0 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pretreated plasma supernatant onto the conditioned C18 SPE cartridge.

-

-

Washing:

-

Wash the cartridge with a suitable aqueous solution to remove salts and other polar impurities. A specific wash solution is not detailed in the source, but a common practice is to use a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences without eluting the analyte.

-

-

Elution:

-

Elute the SN-38 glucuronide from the cartridge by passing 1.0 mL of methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 100 µL of 50% methanol-water for analysis.[1]

-

Protocol 2: Polymeric Reversed-Phase SPE (Bond Elute Plexa)

This protocol is based on a method for the simultaneous quantification of irinotecan, SN-38, and SN-38 glucuronide in plasma.[3][6]

Materials:

-

Bond Elute Plexa (30 mg, 1.0 mL) SPE Cartridges

-

Human or porcine plasma samples (0.1 mL)

-

Methanol, HPLC grade

-

Deionized Water

-

1% Formic Acid in Water

-

5% Methanol in Water

-

Internal Standards (e.g., camptothecin)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pretreatment:

-

To a 0.1 mL aliquot of plasma, add 200 µL of 1% formic acid in water containing the internal standard.

-

Vortex the mixture for 30 seconds.

-

Centrifuge for 5 minutes at 1000 x g.

-

-

SPE Cartridge Conditioning:

-

Condition the Bond Elute Plexa SPE cartridge with 1.0 mL of methanol.

-

Equilibrate the cartridge with 1.0 mL of deionized water.

-

-

Sample Loading:

-

Load the pretreated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Rinse the cartridge with 1.0 mL of 5% methanol in water.

-

-

Elution:

-

Elute the analytes (including SN-38 glucuronide) from the cartridge with a suitable organic solvent. While the specific elution solvent is not explicitly stated for this protocol, a common choice for polymeric reversed-phase cartridges is methanol or acetonitrile.

-

-

Sample Analysis:

-

The eluate can be directly injected for LC-MS/MS analysis or subjected to a dry-down and reconstitution step if further concentration is needed.

-

Visualizations

Diagram 1: General Workflow for Solid-Phase Extraction of SN-38 Glucuronide

A generalized workflow for the solid-phase extraction of SN-38 glucuronide from plasma samples.

Diagram 2: Signaling Pathway of Irinotecan Metabolism

Simplified metabolic pathway of irinotecan to its active metabolite SN-38 and its subsequent inactivation to SN-38 glucuronide.

References

- 1. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between plasma concentration ratios of SN-38 glucuronide and SN-38 and neutropenia induction in patients with colorectal cancer and wild-type UGT1A1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. scholar.usuhs.edu [scholar.usuhs.edu]

- 7. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

Application Note: Quantification of SN-38 4-Deoxy-glucuronide in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the anticancer drug irinotecan. The primary metabolic pathway for the deactivation of SN-38 is glucuronidation, predominantly mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme, to form SN-38 glucuronide (SN-38G). During the synthesis and metabolism of SN-38 glucuronide, a byproduct, SN-38 4-deoxy-glucuronide, can be formed.[1][2][3] The quantification of this and other metabolites is crucial for a comprehensive understanding of the pharmacokinetics and disposition of irinotecan and its active metabolite.

This document provides a detailed protocol for the quantification of this compound in preclinical plasma samples. As no dedicated published methods for the direct quantification of this compound exist, this protocol is adapted from validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of irinotecan, SN-38, and SN-38G.[4][5][6][7]

Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases. SN-38 is a potent topoisomerase I inhibitor, leading to DNA damage and cell death in cancerous cells.[4][8] SN-38 is subsequently metabolized in the liver to the inactive SN-38 glucuronide (SN-38G) by UGT1A1.[4][8] this compound is a potential byproduct of this process.

Metabolic pathway of Irinotecan to its metabolites.

Experimental Protocols

This section details the proposed methodology for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (requires custom synthesis or sourcing from specialized vendors)

-

SN-38 and SN-38G reference standards (for method development and comparison)

-

Internal Standard (IS), e.g., Camptothecin or a stable isotope-labeled analog

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (from the same preclinical species)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution.

-

Add 400 µL of cold acetonitrile-methanol (2:1, v/v) solution to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 19,955 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-